molecular formula C15H21NO B13035300 1-(3-Cyclopentyloxyphenyl)but-3-enylamine

1-(3-Cyclopentyloxyphenyl)but-3-enylamine

Katalognummer: B13035300
Molekulargewicht: 231.33 g/mol
InChI-Schlüssel: UVIJLKYLAQKBKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Cyclopentyloxyphenyl)but-3-enylamine is an organic compound with the molecular formula C15H21NO. It is characterized by a cyclopentyloxy group attached to a phenyl ring, which is further connected to a but-3-enylamine chain.

Vorbereitungsmethoden

The synthesis of 1-(3-Cyclopentyloxyphenyl)but-3-enylamine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopentyloxyphenyl intermediate: This step involves the reaction of cyclopentanol with a phenyl halide in the presence of a base to form the cyclopentyloxyphenyl compound.

    Attachment of the but-3-enylamine chain: The cyclopentyloxyphenyl intermediate is then reacted with a but-3-enylamine precursor under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Analyse Chemischer Reaktionen

1-(3-Cyclopentyloxyphenyl)but-3-enylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted amine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-(3-Cyclopentyloxyphenyl)but-3-enylamine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-(3-Cyclopentyloxyphenyl)but-3-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(3-Cyclopentyloxyphenyl)but-3-enylamine can be compared with other similar compounds, such as:

    1-(3-Methoxyphenyl)but-3-enylamine: This compound has a methoxy group instead of a cyclopentyloxy group, leading to different chemical and biological properties.

    1-(3-Ethoxyphenyl)but-3-enylamine: The ethoxy group in this compound also results in distinct characteristics compared to the cyclopentyloxy derivative.

    1-(3-Propoxyphenyl)but-3-enylamine: The propoxy group introduces further variations in the compound’s behavior and applications.

Eigenschaften

Molekularformel

C15H21NO

Molekulargewicht

231.33 g/mol

IUPAC-Name

1-(3-cyclopentyloxyphenyl)but-3-en-1-amine

InChI

InChI=1S/C15H21NO/c1-2-6-15(16)12-7-5-10-14(11-12)17-13-8-3-4-9-13/h2,5,7,10-11,13,15H,1,3-4,6,8-9,16H2

InChI-Schlüssel

UVIJLKYLAQKBKE-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(C1=CC(=CC=C1)OC2CCCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.